5-Bromo-1,2,3-tris(dodecyloxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

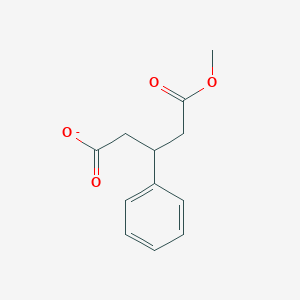

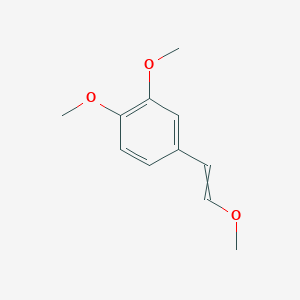

5-Bromo-1,2,3-tris(dodecyloxy)benzene is a chemical compound with the molecular formula C42H77BrO3 and a molecular weight of 709.98 . It appears as a white to almost white powder or crystal .

Synthesis Analysis

The synthesis of 5-Bromo-1,2,3-tris(dodecyloxy)benzene involves the use of potassium carbonate in N,N-dimethyl-formamide at varying temperatures . The yield of the reaction varies depending on the conditions, with yields reported from 77% to 98% .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1,2,3-tris(dodecyloxy)benzene consists of a benzene ring substituted with a bromine atom and three dodecyloxy groups .

Physical And Chemical Properties Analysis

5-Bromo-1,2,3-tris(dodecyloxy)benzene is a solid at 20 degrees Celsius . It has a melting point range of 47.0 to 51.0 degrees Celsius . The compound is soluble in toluene .

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Bromo-1,2,3-tris(dodecyloxy)benzene: is a valuable intermediate in organic synthesis. Its bromine atom can undergo various substitution reactions, allowing for the synthesis of a wide range of organic compounds. This compound is particularly useful in the synthesis of larger, more complex molecules due to its three dodecyloxy groups, which can act as solubilizing tails, increasing the solubility of the compound in organic solvents .

Liquid Crystal Research

The compound’s structure is conducive to forming liquid crystalline phases, which are of great interest in the development of new materials for displays and optical devices. The long alkyl chains provide flexibility, while the aromatic core can contribute to the mesogenic properties required for liquid crystal formation .

Photovoltaic Materials

Due to its conjugated system and the presence of the bromine atom, 5-Bromo-1,2,3-tris(dodecyloxy)benzene can be used in the development of photovoltaic materials. It can serve as a building block for organic semiconductors, which are used in the construction of solar cells .

Supramolecular Chemistry

This compound can participate in supramolecular assembly processes due to its ability to engage in pi-pi stacking interactions. This makes it a candidate for creating self-assembled nanostructures, which have potential applications in nanotechnology and materials science .

Fluorescent Dyes and Bioimaging

The aromatic core of 5-Bromo-1,2,3-tris(dodecyloxy)benzene can be modified to create fluorescent dyes. These dyes can be used in bioimaging applications, where they can help in visualizing biological processes at the molecular level .

Agrochemicals and Dyestuff

As an intermediate, this compound can also be used in the synthesis of agrochemicals and dyestuffs. Its bromine atom allows for further functionalization, which is essential in creating compounds with specific properties required in these industries .

Safety and Hazards

The compound is classified with the signal word “Warning” and is associated with Hazard Statements H315 and H319 . These statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

5-bromo-1,2,3-tridodecoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H77BrO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDQGPDSONWHEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H77BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70798689 |

Source

|

| Record name | 5-Bromo-1,2,3-tris(dodecyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70798689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,2,3-tris(dodecyloxy)benzene | |

CAS RN |

654065-52-8 |

Source

|

| Record name | 5-Bromo-1,2,3-tris(dodecyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70798689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (6aR,10aR)-1-{[tert-butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylate](/img/structure/B1514445.png)

![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]methanone](/img/structure/B1514447.png)

![(1S,2S,6R,14R,15R,16R)-5-(Cyclopropylmethyl)-16-(3,3-dimethylbut-1-en-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B1514449.png)

![(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-2,6-dideuteriopyridin-1-ium-1-yl]-6,6-dideuteriohexanoic acid](/img/structure/B1514452.png)

![Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate](/img/structure/B1514455.png)

![(2S)-4-Amino-N-[(1R,2S,5S)-5-amino-2-[(2S,4S,5S)-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1514463.png)

![[(8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (114C)octadecanoate](/img/structure/B1514464.png)